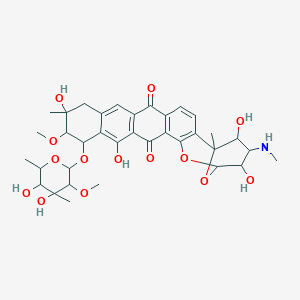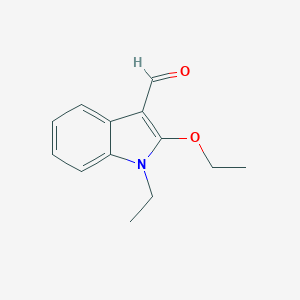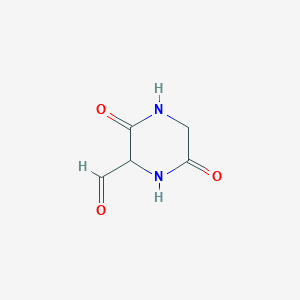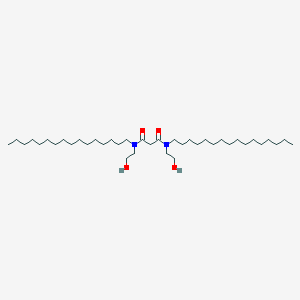
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide, commonly known as DHDP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amphiphilic molecules, which means that it has both hydrophilic and hydrophobic properties. DHDP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying different biological processes.
Mecanismo De Acción
The mechanism of action of DHDP is not well understood, but it is believed to interact with lipid bilayers and cell membranes. DHDP has been shown to increase the fluidity of lipid bilayers, which can affect the function of membrane proteins and ion channels. DHDP may also affect the permeability of cell membranes, allowing for the delivery of drugs or other molecules into cells.
Efectos Bioquímicos Y Fisiológicos
DHDP has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit protein-protein interactions and to modulate the activity of enzymes. DHDP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHDP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, stable under a variety of conditions, and has a low toxicity profile. However, DHDP is not soluble in water and can be difficult to work with in aqueous environments. Additionally, DHDP may interact with other compounds in experimental systems, making it difficult to interpret results.
Direcciones Futuras
There are a number of potential future directions for research on DHDP. One area of interest is the development of DHDP-based drug delivery systems for the treatment of cancer and other diseases. DHDP may also be useful in the study of membrane fusion and other cellular processes. Finally, further research is needed to better understand the mechanism of action of DHDP and its potential therapeutic applications.
Métodos De Síntesis
DHDP is synthesized through a multistep process that involves the reaction of hexadecylamine with ethylene oxide to form a hydrophilic head group. The resulting amine is then reacted with a diacid to form the final product. The synthesis of DHDP is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
Aplicaciones Científicas De Investigación
DHDP has been used in a variety of scientific research applications, including the study of lipid bilayers, membrane fusion, and drug delivery. DHDP is particularly useful in these applications because of its ability to form stable micelles and vesicles, which can be used to encapsulate and deliver drugs to specific cells or tissues.
Propiedades
Número CAS |
149591-38-8 |
|---|---|
Nombre del producto |
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide |
Fórmula molecular |
C37H74N2O4 |
Peso molecular |
639 g/mol |
Nombre IUPAC |
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C39H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40(33-35-42)38(44)37-39(45)41(34-36-43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-37H2,1-2H3 |
Clave InChI |
CQZOUFLZOOXAML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
SMILES canónico |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



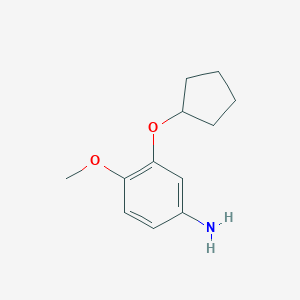
![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)
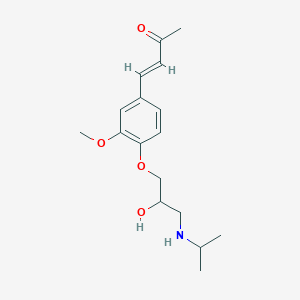

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
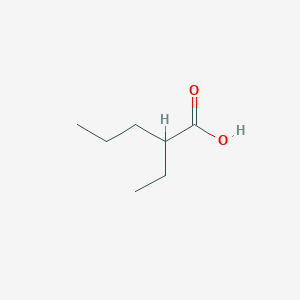
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)


![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
